molecular formula C7H7FO B044065 4-Fluorobenzyl alcohol CAS No. 459-56-3

4-Fluorobenzyl alcohol

Cat. No.: B044065
CAS No.: 459-56-3
M. Wt: 126.13 g/mol
InChI Key: GEZMEIHVFSWOCA-UHFFFAOYSA-N
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Description

4-Fluorobenzyl alcohol: is an organic compound with the molecular formula C7H7FO . It is a derivative of benzyl alcohol where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

Chemistry: 4-Fluorobenzyl alcohol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions. It helps in understanding the mechanisms of enzymes that interact with benzyl alcohol derivatives .

Medicine: this compound is utilized in the development of pharmaceutical compounds. It is a precursor for the synthesis of drugs that target specific biological pathways, making it valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals. It is used in the manufacture of polymers, resins, and other materials that require specific chemical properties .

Safety and Hazards

4-Fluorobenzyl alcohol is classified as a combustible liquid. It is advised to keep it away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, clothing, and eye/face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-fluorobenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 4-fluorobenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas pressure. The reaction is carried out in a solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of 4-Fluorobenzyl Alcohol: The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased reactivity and selectivity in certain reactions. This makes it a valuable compound in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZMEIHVFSWOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075409
Record name Benzenemethanol, 4-fluoro-
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-56-3
Record name 4-Fluorobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-56-3
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Record name p-Fluorobenzyl alcohol
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Record name 459-56-3
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Record name Benzenemethanol, 4-fluoro-
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Record name 4-fluorobenzylic alcohol
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Record name 4-Fluorobenzylic alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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